molecular formula C21H18N4O3S B1221085 3-methyl-N'-(1-oxo-2-phenoxyethyl)-1-phenyl-5-thieno[2,3-c]pyrazolecarbohydrazide

3-methyl-N'-(1-oxo-2-phenoxyethyl)-1-phenyl-5-thieno[2,3-c]pyrazolecarbohydrazide

Cat. No. B1221085
M. Wt: 406.5 g/mol
InChI Key: AEPOHJYRCYPODV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N'-(1-oxo-2-phenoxyethyl)-1-phenyl-5-thieno[2,3-c]pyrazolecarbohydrazide is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Antimicrobial Activities

Compounds based on thieno[3,2-c]pyrazole derivatives, including structures related to 3-methyl-N'-(1-oxo-2-phenoxyethyl)-1-phenyl-5-thieno[2,3-c]pyrazolecarbohydrazide, have been synthesized and shown to possess moderate to high antimicrobial activity against various microorganisms such as Aspergillus fumigatus, Geotrichum candidum, Syncephalastrum racemosum, Candida albicans, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli (Aly, 2016).

Antioxidant and Anti-inflammatory Activities

3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide derivatives have been evaluated for their in vitro antioxidant and anti-inflammatory activities. Compounds with a core pyrazole, chromone, and tetrazolo[1,5-a]quinoline scaffold demonstrated promising activities in these domains. Molecular docking studies also revealed a significant correlation between binding score and biological activity (Mahajan et al., 2016).

Synthesis of Bifunctional Thieno[2,3-c]pyrazole Derivatives

The synthesis of bifunctional thieno[2,3-c]pyrazole derivatives has been explored, leading to the creation of novel compounds. These derivatives hold potential for further biological and pharmacological studies (Patil et al., 2014).

Cytotoxic and Antimicrobial Potential

Some derivatives related to 3-methyl-N'-(1-oxo-2-phenoxyethyl)-1-phenyl-5-thieno[2,3-c]pyrazolecarbohydrazide have been synthesized and evaluated for their cytotoxic activity against HL-60 human promyelocytic leukemia cells and antimicrobial activity against bacteria and yeasts. These compounds have shown potent activity against HL-60 cells and select Gram-positive bacteria (Asegbeloyin et al., 2014).

properties

Product Name

3-methyl-N'-(1-oxo-2-phenoxyethyl)-1-phenyl-5-thieno[2,3-c]pyrazolecarbohydrazide

Molecular Formula

C21H18N4O3S

Molecular Weight

406.5 g/mol

IUPAC Name

3-methyl-N'-(2-phenoxyacetyl)-1-phenylthieno[2,3-c]pyrazole-5-carbohydrazide

InChI

InChI=1S/C21H18N4O3S/c1-14-17-12-18(29-21(17)25(24-14)15-8-4-2-5-9-15)20(27)23-22-19(26)13-28-16-10-6-3-7-11-16/h2-12H,13H2,1H3,(H,22,26)(H,23,27)

InChI Key

AEPOHJYRCYPODV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NNC(=O)COC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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